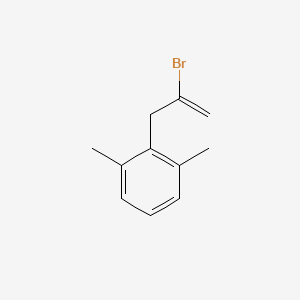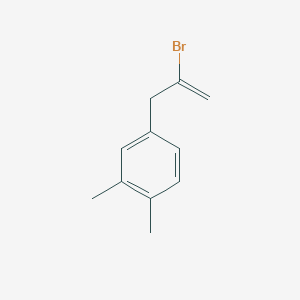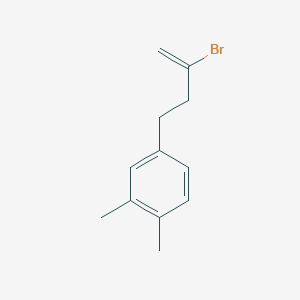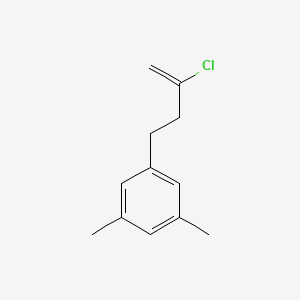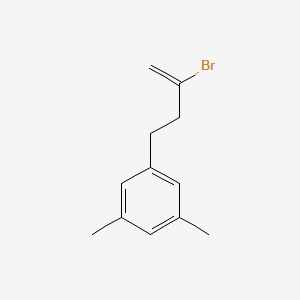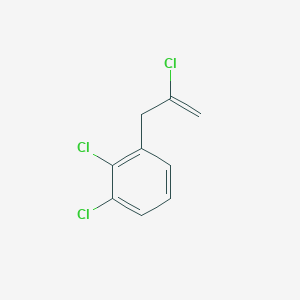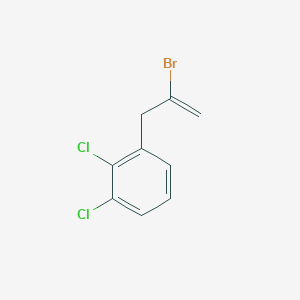
4-(2,6-Difluorophenyl)-1-butene
Descripción general
Descripción
The compound “4-(2,6-Difluorophenyl)-1-butene” seems to be a type of organic compound. It likely contains a butene group (a four-carbon chain with a double bond) attached to a 2,6-difluorophenyl group (a phenyl group with fluorine atoms at the 2nd and 6th positions) .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related compound, “methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate”, was synthesized in 90% yield and crystallized by a slow evaporation technique . Another compound, “4-bromo-2,6-difluorobenzonitrile”, was synthesized using tetrahydrofuran, potassium tert-butoxide, petroleum ether, 3,5-difluorobromobenzene, DMF, and n-butyllithium .Aplicaciones Científicas De Investigación
Ethylene Dimerization and Polymer Production
Recent Developments on Ethylene Dimerization with Focus on Alphabutol Optimization
Butene-1, a co-monomer in the production of high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE), is synthesized through ethylene dimerization, including Alphabutol technology. This technology enhances the selectivity of Butene-1 from ethylene using various catalysts and aims to minimize operational fouling, a challenge not adequately addressed in the literature. This suggests room for improvement in ethylene dimerization technology, particularly in operational processes to improve selectivity and reduce maintenance (Alenezi, Manan, & Zaidel, 2019).
Gas Separation and Purification
Determination of the Upper Limits, Benchmarks, and Critical Properties for Gas Separations Using SILMs
Supported ionic liquid membranes (SILMs) outperform standard polymers in separating gases such as CO2/N2 and CO2/CH4, even under continuous flow mixed gas conditions. This analysis suggests future research directions, including SILMs cast from room temperature ionic liquids (RTILs) with smaller molar volumes for CO2-separations and facilitated transport via silver carriers for olefin/paraffin separations (Scovazzo, 2009).
Heterogeneous Catalysts for Gas-Phase Conversion of Ethylene to Higher Olefins
The conversion of ethylene to propylene and other value-added chemicals is a response to the fluctuating supply and demand of petrochemicals. This review covers heterogeneous catalysts for gas-phase conversion pathways, highlighting catalytic performances, productivity, and mechanisms. It shows promising performances for emerging technologies to produce propylene and butenes from ethylene (Ghashghaee, 2018).
Chemical Synthesis and Environmental Applications
Synthetic Phenolic Antioxidants Environmental Occurrence, Fate, Human Exposure, and Toxicity
This review addresses the environmental presence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), chemicals used extensively to prevent oxidative degradation in products. SPAs like BHT and DBP have been found in various environmental matrices and human tissues, with concerns over their potential hepatic toxicity and endocrine-disrupting effects. The study calls for further research into the environmental behaviors of novel SPAs and their toxicity, especially on infants (Liu & Mabury, 2020).
Propiedades
IUPAC Name |
2-but-3-enyl-1,3-difluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2/c1-2-3-5-8-9(11)6-4-7-10(8)12/h2,4,6-7H,1,3,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALVKPMWJDYUSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=C(C=CC=C1F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






